molecular formula C11H16O2 B172618 1-(2,2-Dimethoxyethyl)-2-methylbenzene CAS No. 134769-79-2

1-(2,2-Dimethoxyethyl)-2-methylbenzene

Cat. No.: B172618
CAS No.: 134769-79-2
M. Wt: 180.24 g/mol
InChI Key: LQXUNLBAEJOILA-UHFFFAOYSA-N
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Description

1-(2,2-Dimethoxyethyl)-2-methylbenzene is an organic compound with the molecular formula C10H14O2. It is a derivative of benzene, where the benzene ring is substituted with a 2,2-dimethoxyethyl group and a methyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2,2-Dimethoxyethyl)-2-methylbenzene can be synthesized through several methods. One common approach involves the reaction of 2,2-dimethoxyethanol with a suitable benzene derivative under acidic conditions. The reaction typically proceeds via an electrophilic aromatic substitution mechanism, where the 2,2-dimethoxyethyl group is introduced to the benzene ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of catalysts to enhance the reaction rate and yield. The process often includes the use of solvents such as benzene or toluene to dissolve the reactants and facilitate the reaction. The reaction conditions, including temperature and pressure, are optimized to achieve the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

1-(2,2-Dimethoxyethyl)-2-methylbenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, leading to the formation of different substituted benzene derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can produce various substituted benzene derivatives.

Scientific Research Applications

1-(2,2-Dimethoxyethyl)-2-methylbenzene has several scientific research applications:

    Chemistry: It is used as a starting material for the synthesis of more complex organic compounds.

    Biology: The compound’s derivatives may exhibit biological activity and are studied for potential pharmaceutical applications.

    Medicine: Research into its derivatives includes exploring their potential as drug candidates for various diseases.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,2-Dimethoxyethyl)-2-methylbenzene involves its interaction with molecular targets through various pathways. The compound’s reactivity is influenced by the presence of the 2,2-dimethoxyethyl group, which can participate in hydrogen bonding and other interactions. These interactions can affect the compound’s behavior in chemical reactions and its potential biological activity.

Comparison with Similar Compounds

Similar Compounds

    1-(2,2-Dimethoxyethyl)benzene: Lacks the methyl group, leading to different reactivity and properties.

    2-Methylbenzene (Toluene): Lacks the 2,2-dimethoxyethyl group, resulting in different chemical behavior.

    1-(2,2-Dimethoxyethyl)-4-methylbenzene: The position of the methyl group affects the compound’s reactivity and applications.

Uniqueness

1-(2,2-Dimethoxyethyl)-2-methylbenzene is unique due to the presence of both the 2,2-dimethoxyethyl group and the methyl group on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for various research and industrial applications.

Properties

IUPAC Name

1-(2,2-dimethoxyethyl)-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c1-9-6-4-5-7-10(9)8-11(12-2)13-3/h4-7,11H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQXUNLBAEJOILA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30564367
Record name 1-(2,2-Dimethoxyethyl)-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30564367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134769-79-2
Record name 1-(2,2-Dimethoxyethyl)-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30564367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 134769-79-2
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